10H-Phenothiazine, 2-methyl-
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Overview
Description
10H-Phenothiazine, 2-methyl-: is an organic compound with the molecular formula C13H11NS . It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine, chemistry, and industry. The compound is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. The presence of a methyl group at the 2-position of the phenothiazine core distinguishes it from other phenothiazine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Methylation: One common method for preparing 10H-Phenothiazine, 2-methyl- involves the direct methylation of phenothiazine. This can be achieved by reacting phenothiazine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of 10H-Phenothiazine, 2-methyl- often involves large-scale methylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 10H-Phenothiazine, 2-methyl- on an industrial scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 10H-Phenothiazine, 2-methyl- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding dihydrophenothiazine derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of 10H-Phenothiazine, 2-methyl-.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
Scientific Research Applications
Chemistry: 10H-Phenothiazine, 2-methyl- is used as a building block in the synthesis of various organic compounds. Its unique structure allows for easy functionalization, making it valuable in the development of new materials and catalysts .
Biology: In biological research, 10H-Phenothiazine, 2-methyl- is studied for its potential as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for cancer treatment .
Medicine: Phenothiazine derivatives, including 10H-Phenothiazine, 2-methyl-, have been investigated for their antipsychotic and antiemetic properties. They act on the central nervous system and are used in the treatment of various psychiatric and gastrointestinal disorders .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 2-methyl- involves its interaction with cellular components, leading to various biological effects. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species. These reactive species cause oxidative damage to cellular structures, leading to cell death .
Molecular Targets and Pathways:
Photosensitization: Generation of reactive oxygen species upon light irradiation.
Central Nervous System: Interaction with neurotransmitter receptors, leading to antipsychotic and antiemetic effects.
Comparison with Similar Compounds
Phenothiazine: The parent compound, lacking the methyl group at the 2-position.
10H-Phenothiazine, 3-methyl-: A derivative with a methyl group at the 3-position instead of the 2-position.
10H-Phenothiazine, 2-chloro-: A derivative with a chlorine atom at the 2-position.
Uniqueness: 10H-Phenothiazine, 2-methyl- is unique due to the presence of the methyl group at the 2-position, which influences its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacological properties and applications compared to other phenothiazine derivatives .
Properties
CAS No. |
5828-51-3 |
---|---|
Molecular Formula |
C13H11NS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-methyl-10H-phenothiazine |
InChI |
InChI=1S/C13H11NS/c1-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)15-13/h2-8,14H,1H3 |
InChI Key |
BXXQZMJEARUBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
Origin of Product |
United States |
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